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molecular formula C12H11NO2S B8334506 2-(4-Aminonaphthalen-1-ylthio)acetic acid

2-(4-Aminonaphthalen-1-ylthio)acetic acid

Cat. No. B8334506
M. Wt: 233.29 g/mol
InChI Key: SIKYBRQKBHFRFL-UHFFFAOYSA-N
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Patent
US08466157B2

Procedure details

70 mg 20 was dissolved in 50 ml methanol. The solution was pumped at a rate of 1.0 ml/min through H-cube (25° C., 40 barr, full H2 mode) affording a colorless solution which turned in air slightly brown. The solution was concentrated to dryness affording a quantitative yield of the product 69.5 mg as a grey solid. 1H NMR (400 MHz, CD3OD) δ 8.48 (d, J=8.4 Hz, 1H), 8.01 (d, J=8.5 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 7.54 (ddd, J=8.3, 6.8, 1.2 Hz, 1H), 7.44 (ddd, J=8.1, 6.8, 1.2 Hz, 1H), 6.72 (d, J=7.9 Hz, 1H), 3.42 (s, 2H). LRMS (ES−) 188 (M—H—CO2)−; HRMS (ES−) m/z calculated for C12H10NO2S (M−H)− 232.0438, found 232.0435.
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([S:14][CH2:15][C:16]([OH:18])=[O:17])=[CH:6][CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([S:14][CH2:15][C:16]([OH:18])=[O:17])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)SCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was pumped at a rate of 1.0 ml/min through H-cube (25° C., 40 barr, full H2 mode)
CUSTOM
Type
CUSTOM
Details
affording a colorless solution which
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C2=CC=CC=C12)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 69.5 mg
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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